Ac-Val-Arg-Pro-Arg-AMC
Description
Historical Context and Evolution of Fluorogenic Protease Substrates
The methodologies for detecting protease activity have evolved significantly over the past several decades. Early methods relied on the measurement of the products of protein digestion, which were often cumbersome and lacked high sensitivity. A major advancement came with the development of synthetic small-molecule substrates. Initially, these were chromogenic substrates, such as those based on p-nitroanilide (pNA), first described in the 1960s. researchgate.net In these substrates, a peptide sequence recognized by a specific protease is linked to pNA. Upon cleavage of the amide bond by the protease, the colorless pNA is released and becomes a yellow-colored compound, which can be quantified by spectrophotometry. nih.gov
The quest for greater sensitivity and continuous, real-time measurement led to the development of fluorogenic substrates in the 1970s. researchgate.net One of the most successful and widely adopted fluorophores for this purpose is 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govnih.gov When the peptide is attached to the amino group of AMC, the coumarin's fluorescence is quenched. Proteolytic cleavage of the amide bond between the C-terminal amino acid of the peptide and AMC liberates the fluorophore. nih.gov The free AMC molecule is highly fluorescent, emitting a strong signal (typically with an excitation maximum around 360-380 nm and an emission maximum around 440-460 nm) that is directly proportional to the rate of substrate cleavage and, therefore, to the enzyme's activity. nih.govnih.govnih.govsigmaaldrich.comnih.govnih.gov This method offers a significant increase in sensitivity over chromogenic assays.
Further innovations included the development of Förster Resonance Energy Transfer (FRET) substrates, which utilize a pair of fluorophore and quencher molecules, and substrates based on other fluorescent reporters like 7-amino-4-carbamoylmethylcoumarin (ACC), which offers an increased quantum yield compared to AMC. researchgate.netnih.govnih.gov This continuous evolution has provided researchers with a sophisticated toolkit for dissecting the roles of specific proteases.
The Acetyl-Valyl-Arginyl-Prolyl-Arginine-7-Amino-4-Methylcoumarin (Ac-Val-Arg-Pro-Arg-AMC) Conjugate: Structural Rationale and Application Paradigm
This compound is a specialized tetrapeptide substrate designed to be highly specific for certain proteases. The power of this probe lies in the synergy between its peptide sequence and the AMC fluorophore. The peptide portion, Val-Arg-Pro-Arg, acts as a recognition motif, directing the substrate to the active site of a target protease. The N-terminal acetyl (Ac) group prevents degradation by exopeptidases. The core principle of its application is that upon specific enzymatic cleavage at the bond between the C-terminal arginine (Arg) and the AMC molecule, a quantifiable fluorescent signal is produced. nih.gov
Structural Rationale:
The specificity of a protease is determined by its active site, which contains "subsites" (S4, S3, S2, S1, S1', etc.) that accommodate the corresponding amino acid residues (P4, P3, P2, P1, P1', etc.) of the substrate. The design of the Val-Arg-Pro-Arg sequence is based on the known substrate preferences of its target enzymes.
Metacaspases: This substrate is notably effective for studying type II metacaspases, a family of cysteine proteases found in plants, fungi, and protozoa. nih.govnih.gov Studies on Arabidopsis thaliana metacaspase-IIf (AtMCA-IIf) and metacaspase-5 (AtMC5) revealed a distinct preference for cleaving substrates after basic amino acid residues (Arginine or Lysine) at the P1 position, explaining the C-terminal Arg of the substrate. nih.govnih.govbioscience.co.uk Furthermore, analysis of AtMCA-IIf's specificity indicated a preference for basic residues at P3 and hydrophobic residues (like Valine) at P4, aligning perfectly with the Ac-Val-Arg-Pro-Arg sequence. nih.gov For AtMC5, this compound (VRPR) was shown to be a more efficiently cleaved substrate compared to other tested sequences like Gly-Arg-Arg (GRR). bioscience.co.uk
Transmembrane Protease, Serine 2 (TMPRSS2): This human serine protease, which plays a critical role in the activation of viral glycoproteins, including the spike protein of SARS-CoV-2, also shows a strong preference for cleaving after a single basic residue (Arg or Lys) at the P1 position. bioscience.co.uksigmaaldrich.com While the binding pocket of TMPRSS2 is described as generally accommodating, specific studies have screened various substrates to find optimal sequences for assays. researchgate.netnih.gov this compound was among the fluorogenic substrates identified as being cleaved by TMPRSS2, making it a valuable tool for studying this enzyme's activity. nih.gov The presence of a proline residue at the P2 position has been noted in some TMPRSS2 inhibitors. sigmaaldrich.com
Application Paradigm:
The primary use of this compound is in highly sensitive and specific enzymatic assays. Its applications include:
Enzyme Kinetics and Characterization: The substrate is used to determine the kinetic parameters (e.g., Kₘ and kcat) of purified metacaspases and TMPRSS2, providing fundamental insights into their catalytic efficiency and mechanism. bioscience.co.uk
High-Throughput Screening for Inhibitors: Given its utility in measuring enzyme activity, this compound is employed in high-throughput screening (HTS) campaigns to identify and characterize small molecule inhibitors of its target proteases. nih.gov This is particularly relevant for TMPRSS2, which is a major therapeutic target for preventing viral entry. nih.govsigmaaldrich.com
Investigating Biological Function: By measuring the activity of specific proteases in cell lysates or tissue extracts, this substrate helps researchers understand the biological roles of enzymes like metacaspases in processes such as programmed cell death in plants. nih.govsigmaaldrich.com
Table 1: Properties and Applications of this compound
| Property | Description |
|---|---|
| Full Compound Name | Acetyl-Valyl-Arginyl-Prolyl-Arginine-7-Amino-4-Methylcoumarin |
| Abbreviation | Ac-VRPR-AMC |
| Molecular Formula | C₃₃H₅₀N₁₀O₇ (as free base) |
| Fluorophore | 7-Amino-4-Methylcoumarin (AMC) |
| Typical Excitation/Emission | ~360-380 nm / ~440-460 nm nih.govnih.gov |
| Primary Target Proteases | Type II Metacaspases (e.g., Arabidopsis thaliana AtMC5, AtMC9, AtMCA-IIf) nih.govsigmaaldrich.combioscience.co.uk |
| Transmembrane Protease, Serine 2 (TMPRSS2) nih.gov | |
| Key Research Applications | Biochemical assays for protease activity and kinetics bioscience.co.uk |
| High-throughput screening for protease inhibitors nih.gov |
Table 2: Compound Names Mentioned in this Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | Acetyl-Valyl-Arginyl-Prolyl-Arginine-7-Amino-4-Methylcoumarin |
| AMC | 7-Amino-4-Methylcoumarin |
| ACC | 7-Amino-4-carbamoylmethylcoumarin |
| pNA | p-nitroanilide |
| FRET | Förster Resonance Energy Transfer |
Structure
2D Structure
Properties
IUPAC Name |
1-[2-[(2-acetamido-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFMWDQLNKKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3N11O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Protease Activity Assessment Using Ac Val Arg Pro Arg Amc
Principles of Real-Time Fluorometric Enzyme Assays
Real-time fluorometric assays are a cornerstone of enzyme kinetics, offering high sensitivity and the ability to monitor reactions continuously. mdpi.comnih.govresearchgate.net These assays are predicated on the change in fluorescence of a substrate upon enzymatic action.
Spectrofluorometric Detection of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Release
The fundamental principle of assays using Ac-Val-Arg-Pro-Arg-AMC lies in the properties of the 7-amino-4-methylcoumarin (AMC) fluorophore. iris-biotech.de When the AMC molecule is attached to the peptide sequence, its fluorescence is minimal. iris-biotech.de Upon enzymatic cleavage of the peptide bond between the arginine residue and AMC, the free AMC is released. caymanchem.comresearchgate.net This liberated AMC exhibits strong fluorescence, which can be detected spectrofluorometrically. iris-biotech.de
The excitation and emission wavelengths for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively. caymanchem.comresearchgate.net Some sources indicate excitation at 330 nm and emission at 390 nm for the bound form, which shifts to longer wavelengths upon cleavage. iris-biotech.de Another report specifies excitation at 340 nm and emission at 440 nm for detection. researchgate.net The increase in fluorescence intensity is directly proportional to the amount of AMC released and, consequently, to the activity of the protease. researchgate.net This method avoids the use of radioactive materials and is generally easy to handle. iris-biotech.de
Kinetic Rate Determination and Activity Quantification
The continuous nature of fluorometric assays allows for the determination of the initial velocity (V₀) of the enzymatic reaction. biorxiv.org By measuring the fluorescence at multiple time points, a progress curve of the reaction can be generated. explorationpub.com The initial linear portion of this curve is used to calculate the rate of substrate hydrolysis. nih.gov
To ensure accurate kinetic measurements, it is crucial to work under steady-state conditions, where the rate of the catalytic reaction is constant over time. selvita.com This is typically achieved when the substrate concentration is at or below the Michaelis-Menten constant (Kₘ) and the enzyme concentration is significantly lower than the substrate concentration. selvita.com The Kₘ and maximum velocity (Vₘₐₓ) are intrinsic kinetic parameters that can be determined by measuring the initial reaction velocity at various substrate concentrations. nih.gov This data can be analyzed using methods like the Lineweaver-Burk plot to determine these key enzymatic constants. researchgate.net
High-Throughput Screening (HTS) Platforms for Protease Assays
The need to screen large compound libraries for potential protease inhibitors has driven the development of high-throughput screening (HTS) platforms. gu.se this compound and similar fluorogenic substrates are well-suited for these platforms. biorxiv.orgmdpi.com
Miniaturization and Automation in 384- and 1536-Well Formats
A key aspect of HTS is the miniaturization of assays into 384- and 1536-well microplate formats. gu.segbo.com This transition from the standard 96-well format significantly reduces the consumption of expensive reagents and allows for a much higher number of assays to be performed simultaneously. gu.senih.gov The development of 384-well plates in the mid-1990s quadrupled the well density, and the subsequent introduction of 1536-well plates further increased this capacity. gbo.com
Automation is critical for managing the liquid handling and plate reading required for these high-density formats. nih.gov Advanced robotic systems and sensitive detectors are employed to handle the low assay volumes and ensure accuracy and precision. nih.govselvita.com For example, assays using this compound have been successfully scaled to a 1536-well format for HTS applications. biorxiv.org
Optimization of Assay Conditions for Robustness and Sensitivity
For an HTS assay to be reliable, it must be robust and sensitive. biorxiv.orgfrontiersin.org Key parameters that require optimization include buffer composition, pH, temperature, and the concentrations of the enzyme and substrate. selvita.com The goal is to establish conditions that support the maximum catalytic efficiency of the enzyme, leading to more reliable and reproducible results. selvita.com
A good quality HTS assay is characterized by a high signal-to-noise ratio and a Z' factor of ≥ 0.5. biorxiv.org The Z' factor is a statistical parameter that reflects the separation between the positive and negative control signals, providing a measure of the assay's quality. frontiersin.org For instance, a study developing a TMPRSS2 assay using a fluorogenic substrate optimized enzyme concentration to achieve about 20% substrate cleavage in 60 minutes, ensuring a robust signal for inhibitor screening. biorxiv.org
Preparation and Analysis of Enzyme Sources for this compound Hydrolysis
The source and purity of the enzyme are critical factors in any protease assay. selvita.com For HTS, high enzyme purity is generally preferred to ensure that the measured activity is specific to the target enzyme. selvita.com
Recombinant expression systems, such as bacteria or insect cells, are often the preferred source for obtaining pure enzymes. selvita.com However, it is also possible to use unpurified enzyme sources, provided a highly selective substrate is available that is only cleaved by the target enzyme. selvita.com For example, recombinant human TMPRSS2 has been expressed in yeast and used in biochemical assays with fluorogenic substrates like this compound. biorxiv.orgacs.org
The analysis of enzyme sources often involves determining their specific activity and ensuring the absence of contaminating proteases. nih.gov The concentration of the purified enzyme is a critical parameter for calculating kinetic constants like kcat. openbiochemistryjournal.com Different enzymes will exhibit varying specificities and efficiencies for hydrolyzing this compound. For instance, while it is a substrate for TMPRSS2, other proteases like MASP-1 have also been shown to cleave similar peptide-AMC substrates. nih.gov
Recombinant Protease Systems and Purified Enzyme Preparations
The use of this compound is well-established in assays involving recombinant and purified proteases. These controlled systems allow for the precise characterization of enzyme kinetics and inhibitor screening.
A notable application of this substrate is in the study of metacaspases, a family of cysteine proteases. For instance, recombinant Chlamydomonas reinhardtii metacaspase (rCrMCA-II) has been shown to effectively cleave this compound. oup.com This allows for detailed kinetic analysis, including the determination of Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km). oup.com
In one study, this compound was among several substrates tested against a recombinant TMPRSS2 construct, a serine protease involved in viral entry. biorxiv.org While another substrate, Boc-Gln-Ala-Arg-AMC, showed the highest cleavage, the testing of multiple substrates like this compound is a common strategy to identify the most suitable one for a specific protease. biorxiv.org
The substrate has also been employed in the characterization of other purified proteases. For example, it has been used to assess the activity of kallikreins and other trypsin-like serine proteases. adipogen.comnih.gov The general procedure for such an assay involves incubating the purified or recombinant enzyme with the substrate in an appropriate buffer system. The reaction progress is then monitored by measuring the increase in fluorescence over time using a fluorometric plate reader.
Below is a table summarizing the use of similar AMC-based substrates with various recombinant or purified enzymes, illustrating the commonality of this approach.
| Enzyme | Substrate | Application |
| Recombinant Human Kallikrein 4 (rhKLK4) | Boc-Val-Pro-Arg-AMC | Characterization of enzymatic activity. rndsystems.com |
| Recombinant Human Kallikrein 8 (rhKLK8) | Boc-Val-Pro-Arg-AMC | Measurement of specific activity. novusbio.com |
| Recombinant Human Active Coagulation Factor XIV/Protein C | Boc-Val-Pro-Arg-AMC | Quantification of proteolytic activity. rndsystems.com |
| Cysteine Protease from Actinidia arguta | Z-Leu-Arg-MCA, Boc-Val-Leu-Lys-MCA, Z-Val-Val-Arg-MCA, Z-Phe-Arg-MCA | Determination of kinetic parameters. openbiochemistryjournal.com |
| Recombinant Chlamydomonas reinhardtii Metacaspase-II (rCrMCA-II) | This compound | Assessment of proteolytic activity and kinetics. oup.com |
Cellular and Environmental Sample Processing for Endogenous Protease Activity
Measuring endogenous protease activity in complex biological or environmental samples requires specific processing steps to isolate the activity of interest and remove interfering substances.
Cellular Samples:
For cellular samples, the initial step is cell lysis to release intracellular proteases. This can be achieved through various methods, including sonication, freeze-thaw cycles, or the use of detergents. The choice of lysis buffer is critical and should be optimized to maintain the activity of the target protease while minimizing degradation by other cellular components. Following lysis, the cell lysate is typically clarified by centrifugation to remove cellular debris.
The resulting supernatant, containing the mixture of endogenous proteases, can then be assayed using this compound. For example, this substrate has been used to monitor metacaspase activity in phytoplankton lysates. medchemexpress.comresearchgate.net In such studies, the cell lysate is incubated with the substrate, and the change in fluorescence is measured. researchgate.net It is often necessary to run parallel assays with specific protease inhibitors to confirm that the observed activity is due to the target enzyme.
Environmental Samples:
The application of this compound extends to the assessment of protease activity in environmental samples, such as seawater. researchgate.net Sample processing for environmental matrices often involves concentration steps, such as filtration or precipitation, to increase the concentration of the target enzymes.
For instance, to measure metacaspase activity in marine cyanobacteria from environmental samples, water samples are first filtered to collect the phytoplankton. researchgate.net The collected cells are then lysed, and the lysate is assayed for proteolytic activity using this compound. researchgate.net These measurements can provide insights into physiological processes like programmed cell death in natural phytoplankton populations. researchgate.net
The table below outlines a general workflow for processing cellular and environmental samples for protease activity assays.
| Sample Type | Processing Steps |
| Cellular Samples | 1. Cell harvesting (e.g., centrifugation). 2. Cell lysis (e.g., sonication, detergents). 3. Clarification of lysate by centrifugation. 4. Assay of supernatant with substrate. |
| Environmental Samples (e.g., water) | 1. Sample collection. 2. Concentration of microorganisms (e.g., filtration). 3. Lysis of collected cells. 4. Assay of lysate with substrate. |
Elucidation of Protease Substrate Specificity and Recognition Mechanisms Via Ac Val Arg Pro Arg Amc
Characterization of Metacaspase (Orthocaspase) Substrate Preferences
Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that are structurally related to animal caspases but exhibit distinct substrate specificities, preferring arginine or lysine (B10760008) at the P1 position. google.com The substrate Ac-Val-Arg-Pro-Arg-AMC has been instrumental in probing the enzymatic activity of these proteases.
Arabidopsis thaliana possesses nine metacaspases, with AtMC9 being a type II metacaspase. diva-portal.org Biochemical studies have shown that both AtMC4 and AtMC9 are arginine/lysine-specific cysteine proteases. diva-portal.org The fluorogenic substrate Val-Arg-Pro-Arg-7-amino-4-methyl Coumarin (VRPR-AMC) is utilized in vitro to measure the activity of recombinant AtMC9. nih.govnih.gov The sequence of this substrate aligns with the preference of AtMC9 for a dibasic amino acid motif (RxR). nih.gov While VRPR-AMC is established as a substrate for AtMC9 activity assays, specific kinetic constants such as kcat/Km for the cleavage of this compound by AtMC9 are not detailed in the reviewed literature.
The utility of this compound extends to the study of metacaspases in marine microorganisms. In the marine cyanobacterium Trichodesmium, which undergoes programmed cell death (PCD), metacaspase-like gene expression and biochemical activity have been investigated. nih.gov A method utilizing the cleavage of the fluorogenic substrate Ac-VRPR-AMC has been detailed to directly measure metacaspase activity in phytoplankton like Trichodesmium. nih.gov This assay relies on the principle that the cleavage of the peptide by metacaspase releases the fluorescent AMC molecule, with the resulting fluorescence being directly proportional to the enzymatic activity in the cell lysate. nih.gov Studies have shown that experimental conditions inducing PCD in Trichodesmium, such as iron limitation and high-light stress, lead to enhanced metacaspase-like activity as measured by this substrate. nih.gov
Substrate Recognition by Transmembrane Serine Protease 2 (TMPRSS2)
Transmembrane Serine Protease 2 (TMPRSS2) is a cell surface protease that plays a critical role in the activation of viral envelope proteins, including the spike protein of SARS-CoV-2, making it a target for therapeutic intervention. Understanding its substrate specificity is crucial for developing effective inhibitors.
To develop a biochemical assay for TMPRSS2, several candidate fluorogenic peptide substrates with a P1 arginine were screened. nih.gov Among the tested substrates was this compound. nih.gov In a comparative screening, the substrate Boc-Gln-Ala-Arg-AMC was identified as the most avidly cleaved substrate, yielding the highest release of AMC over time. nih.gov This indicates a higher catalytic efficiency of TMPRSS2 for Boc-Gln-Ala-Arg-AMC compared to this compound under the tested conditions.
Table 1: Comparative Activity of Fluorogenic Substrates for TMPRSS2
| Substrate Sequence | Relative Activity |
| Boc-Gln-Ala-Arg-AMC | Highest |
| This compound | Lower than Boc-Gln-Ala-Arg-AMC |
| Cbz-d-Arg-Gly-Arg-AMC | Lower than Boc-Gln-Ala-Arg-AMC |
| Cbz-d-Arg-Pro-Arg-AMC | Lower than Boc-Gln-Ala-Arg-AMC |
| Boc-Leu-Gly-Arg-AMC | Lower than Boc-Gln-Ala-Arg-AMC |
| Cbz-Gly-Gly-Arg-AMC | Lower than Boc-Gln-Ala-Arg-AMC |
This table is based on findings that identified Boc-Gln-Ala-Arg-AMC as the most effective substrate among those tested. nih.gov
The amino acid sequence of a substrate provides insight into the preferred residues that interact with the corresponding subsites (S1, S2, S3, S4, etc.) of the protease's active site. For this compound, the residues are Val at P4, Arg at P3, Pro at P2, and Arg at the P1 cleavage site. The consistent use of P1-Arg substrates in TMPRSS2 assays underscores the importance of a basic residue at this position for recognition and cleavage. However, detailed studies systematically mapping the S1-S4 subsite interactions of TMPRSS2 using libraries of synthetic peptides, including this compound, are not extensively described in the reviewed scientific literature. Such studies are essential for a comprehensive understanding of the structural determinants of TMPRSS2 substrate specificity.
Analysis of Mannan-Binding Lectin-Associated Serine Protease 1 (MASP-1) Activity
Mannan-binding lectin-associated serine protease 1 (MASP-1) is a key enzyme in the lectin pathway of the complement system, an essential part of the innate immune response. nih.gov While MASP-1 is known to have proteolytic activity, the scientific literature reviewed does not describe the use of the specific fluorogenic substrate this compound for the analysis of its activity.
Table 2: Compound Names
| Abbreviation / Name | Full Chemical Name |
| This compound | Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin |
| AMC | 7-amino-4-methylcoumarin (B1665955) |
| Boc-Gln-Ala-Arg-AMC | tert-Butoxycarbonyl-Glutaminyl-Alanyl-Arginyl-7-amino-4-methylcoumarin |
| Cbz-d-Arg-Gly-Arg-AMC | Carboxybenzyl-D-Arginyl-Glycyl-Arginyl-7-amino-4-methylcoumarin |
| Cbz-d-Arg-Pro-Arg-AMC | Carboxybenzyl-D-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin |
| Boc-Leu-Gly-Arg-AMC | tert-Butoxycarbonyl-Leucyl-Glycyl-Arginyl-7-amino-4-methylcoumarin |
| Cbz-Gly-Gly-Arg-AMC | Carboxybenzyl-Glycyl-Glycyl-Arginyl-7-amino-4-methylcoumarin |
| VRPR-AMC | Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin |
This compound as a Tool for MASP-1 Functional Characterization
Mannose-binding lectin-associated serine protease-1 (MASP-1) is a key enzyme in the lectin pathway of the complement system. While direct studies characterizing MASP-1 using the specific substrate this compound are not extensively documented in publicly available research, the substrate's sequence suggests its potential utility in this context. MASP-1 is known to exhibit trypsin-like activity, with a preference for cleaving substrates after arginine (Arg) or lysine (Lys) residues at the P1 position. The presence of arginine at the P1 position in this compound makes it a plausible candidate for hydrolysis by MASP-1.
Functional characterization of MASP-1 often involves assessing its enzymatic activity against a panel of synthetic substrates to determine its substrate specificity profile. The use of this compound in such a panel could provide valuable data on how the amino acids at the P2 (Pro), P3 (Arg), and P4 (Val) positions influence MASP-1 activity. This information is crucial for understanding the molecular basis of MASP-1's interaction with its natural substrates, such as complement components and other proteins. For instance, studies on metacaspases, another class of proteases with a preference for Arg at P1, have utilized this compound to monitor their activity. researchgate.net
Differentiating MASP-1 Specificity from Related Complement Proteases
The complement system contains several related serine proteases, including MASP-2 and the classical pathway proteases C1r and C1s. Differentiating the specific activities of these enzymes is essential for understanding their individual roles in complement activation and regulation. Substrate specificity profiling is a key method for achieving this differentiation.
While MASP-1 and MASP-2 are both involved in the lectin pathway, they have distinct substrate specificities. MASP-2 is primarily responsible for the cleavage of C4 and C2. In contrast, MASP-1 has a broader substrate profile. A substrate like this compound could be used in comparative kinetic studies to highlight these differences. By measuring the rates of hydrolysis of this substrate by MASP-1, MASP-2, C1r, and C1s, a "specificity fingerprint" can be generated for each enzyme. For example, while all might show some level of activity due to the P1 arginine, the efficiency of cleavage (kcat/Km) would likely vary significantly based on their preferences at the P2, P3, and P4 positions. This comparative approach would allow researchers to distinguish the functional activity of MASP-1 from that of other related complement proteases in complex biological samples.
Substrate Profiling of Kex2 Endoprotease (Kexin) with this compound
Kinetic Characterization of Kex2 Hydrolysis at Pro-Arg Cleavage Sites
Studies have shown that Kex2 can indeed cleave substrates containing a Pro-Arg sequence at the P2-P1 positions. utoronto.ca This is physiologically relevant as such sites are found in natural Kex2 substrates. The hydrolysis of Boc-Val-Pro-Arg-AMC by Kex2 demonstrates that the enzyme can accommodate a proline residue at the P2 position, although substrates with lysine at P2 are generally preferred. utoronto.ca
Below is a data table summarizing the kinetic parameters for the hydrolysis of various substrates by Kex2, including Boc-Val-Pro-Arg-AMC, which provides insight into the enzyme's activity on Pro-Arg cleavage sites.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Val-Pro-Arg-AMC | 31 | 150 | 210,000 |
| Boc-Gln-Arg-Arg-AMC | 21 | 13 | 1,600,000 |
| Boc-Leu-Arg-Arg-AMC | 45 | 17 | 2,600,000 |
| Boc-Leu-Lys-Arg-AMC | 23 | 3.9 | 5,900,000 |
Data sourced from studies on Kex2 substrate specificity. The data for Boc-Val-Pro-Arg-AMC highlights that while the catalytic efficiency (kcat/Km) is lower compared to substrates with paired basic residues like Arg-Arg or Lys-Arg, Kex2 is still capable of efficiently hydrolyzing the Pro-Arg sequence.
Broad Spectrum Protease Substrate Specificity Considerations
Identification of Preferred and Less Preferred Enzyme Targets for this compound
The tetrapeptide sequence Val-Arg-Pro-Arg renders this compound susceptible to cleavage by a range of proteases, particularly those with trypsin-like specificity that preferentially cleave after basic residues. The specific amino acids at the P2, P3, and P4 positions further refine this selectivity, making the substrate more or less favorable for different enzymes.
Preferred Enzyme Targets:
Thrombin: This key coagulation protease is a well-established target for substrates containing the Val-Pro-Arg sequence. For the similar substrate Boc-Val-Pro-Arg-AMC, thrombin exhibits a kcat of 105 s⁻¹ and a Km of 21 µM. fishersci.combachem.com
Trypsin: As a classic serine protease with a strong preference for cleaving after arginine or lysine, trypsin readily hydrolyzes this substrate. fishersci.com
Kex2: As discussed, this yeast endoprotease can process substrates with a Pro-Arg cleavage site. fishersci.com
Human Kallikrein 13 (hK13): This protease shows a preference for substrates with arginine at the P1 position, and Val-Pro-Arg-AMC has been identified as an effective substrate. utoronto.ca
Metacaspases: Certain metacaspases, which are cysteine proteases, have been shown to have their activity monitored by this compound. researchgate.net
Less Preferred or Non-Targets:
Proteases with Chymotrypsin-like Specificity: Enzymes that prefer to cleave after large hydrophobic residues (e.g., phenylalanine, tyrosine, tryptophan) at the P1 position would not be expected to cleave this compound efficiently.
Caspases: Although sometimes mistaken for caspase substrates due to their use in cell death studies, true caspases have a strict requirement for an aspartic acid residue at the P1 position and would not cleave this substrate. frontiersin.org
This broad but defined specificity makes this compound a useful tool for characterizing and differentiating the activity of various arginine-specific proteases.
Enzymatic Kinetics and Mechanistic Insights from Ac Val Arg Pro Arg Amc Hydrolysis
Quantitative Determination of Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ)
The hydrolysis of Ac-Val-Arg-Pro-Arg-AMC and its close analog, Boc-Val-Pro-Arg-AMC, by several proteases has been kinetically characterized to determine key parameters that define enzyme efficiency and substrate affinity. These parameters include the Michaelis constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and the catalytic constant (k꜀ₐₜ), often referred to as the turnover number.
Kinetic studies have yielded specific parameters for the interaction of this substrate with enzymes such as thrombin, Kallikrein-related peptidase 8 (KLK8), and the yeast endoprotease Kex2. For instance, α-thrombin demonstrates high efficiency in cleaving this substrate, characterized by a low micromolar Kₘ value and a high k꜀ₐₜ. bachem.comechelon-inc.com Similarly, KLK8, a protease found in the epidermis, efficiently cleaves the VPR-AMC sequence. nih.gov The yeast protease Kex2 also processes this substrate, though with a significantly higher Kₘ compared to thrombin, indicating a lower affinity. brennerlab.net
The kinetic constants for the hydrolysis of this compound and its analogs by various proteases are summarized below.
Interactive Data Table: Kinetic Parameters of Ac-Val-Pro-Arg-AMC Hydrolysis
| Enzyme | Substrate Variant | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Source(s) |
| Human α-Thrombin | Boc-Val-Pro-Arg-AMC | 21 | 105 | 5,000,000 | bachem.com |
| Human α-Thrombin | Boc-Val-Pro-Arg-AFC | 21 | 109 | 5,190,476 | echelon-inc.com |
| Thrombin-staphylocoagulase | Boc-Val-Pro-Arg-AFC | 25 | 89 | 3,560,000 | echelon-inc.com |
| Kex2 Endoprotease | Boc-Val-Pro-Arg-MCA | 150 | 31 | 210,000 | brennerlab.net |
| Kallikrein-related peptidase 8 (KLK8) | Boc-VPR-AMC | N/A | N/A | >500 pmol/min/µg* | rndsystems.com |
| Neutrophil Serine Protease 4 (NSP4) | Ac-Arg-Val-Pro-Arg-ACC | 67 ± 10 | 0.06 ± 0.003 | 960 ± 190 | nih.gov |
Note: Specific activity for KLK8 was reported in pmol/min/µg, which does not directly translate to k꜀ₐₜ or k꜀ₐₜ/Kₘ without the molecular weight and precise assay conditions. "N/A" indicates that the data was not available in the cited sources.
Environmental Factor Influence on this compound Hydrolysis
pH Dependence of Protease Activity
The catalytic activity of proteases is highly dependent on pH, as the ionization state of amino acid residues in the active site and on the substrate is critical for binding and catalysis. Studies on the hydrolysis of this compound (VPR-AMC) by different enzymes confirm this dependency.
For human Kallikrein-related peptidase 8 (KLK8), the enzyme displays optimal activity at an alkaline pH of 8.5. nih.gov The functional pH range for KLK8 activity is relatively broad, spanning from pH 7 to 9, and it can retain considerable activity even at a more acidic pH of 5.0. nih.govnih.gov Another source corroborates the optimal pH at 8.5, with the active range extending to pH 10. telospub.com
Similarly, human α-thrombin activity is significantly influenced by pH. Its catalytic optimum for cleaving substrates is reported to be around pH 8.3. sigmaaldrich.com Thrombin is active over a wide pH range of approximately 5 to 10. sigmaaldrich.com However, deviations from the optimal pH lead to a marked decrease in thrombin's enzymatic activity, highlighting the importance of maintaining precise pH control in kinetic assays. nih.govresearchgate.netnih.gov
Isotope Effect Studies on the Catalytic Mechanism of Protease-Ac-Val-Arg-Pro-Arg-AMC Interactions
Solvent isotope effect studies provide profound insights into the catalytic mechanism of enzymes by revealing the role of proton transfers in the rate-determining steps of a reaction. Such studies have been conducted on the hydrolysis of N-t-Boc-Val-Pro-Arg-7-AMC by human α-thrombin. acs.orgnih.gov By comparing the reaction rates in water (H₂O) and deuterium (B1214612) oxide (D₂O), researchers can deduce the number and nature of protons involved in the transition state.
For the thrombin-catalyzed hydrolysis of N-t-Boc-Val-Pro-Arg-7-AMC, the deuterium kinetic solvent isotope effect (KSIE) on k꜀ₐₜ (expressed as ᴰ²ᴼk꜀ₐₜ) was found to be between 2.8 and 3.3. acs.org This significant isotope effect points to the involvement of proton transfer in the rate-limiting step of the reaction.
More detailed "proton inventory" studies, which measure reaction rates in mixtures of H₂O and D₂O, were performed to further elucidate the mechanism. The data for N-t-Boc-Val-Pro-Arg-7-AMC hydrolysis by thrombin resulted in a "bowl-shaped" curve when the rate was plotted against the mole fraction of D₂O. acs.orgdatapdf.com This specific shape is interpreted as strong evidence for a transition state involving two distinct proton bridges. acs.orgdatapdf.com This suggests that two protons are transferred during the rate-determining acylation step of the catalytic cycle, a key mechanistic insight into how thrombin processes this substrate. datapdf.com
Application of Ac Val Arg Pro Arg Amc in Protease Inhibitor Discovery and Characterization
Design and Implementation of Inhibitor Screening Assays
Ac-Val-Arg-Pro-Arg-AMC is utilized in the design of high-throughput screening (HTS) assays to identify novel protease inhibitors. biorxiv.orgnih.gov These assays are typically performed in multi-well plates, allowing for the simultaneous testing of large compound libraries. nih.gov The fundamental principle involves incubating the target protease with a potential inhibitor before adding the this compound substrate. uantwerpen.be If the compound inhibits the protease, the cleavage of the substrate is reduced or prevented, resulting in a lower fluorescence signal compared to a control reaction without the inhibitor.
The development of such an assay requires careful optimization of several parameters, including enzyme and substrate concentrations, incubation times, and buffer conditions, to ensure a robust and sensitive screen. biorxiv.orgnih.gov For instance, in the development of an enzymatic assay for Transmembrane Protease, Serine 2 (TMPRSS2), various fluorogenic peptide substrates, including this compound, were initially screened to identify the most suitable one for HTS. nih.govacs.org While Boc-Gln-Ala-Arg-AMC was ultimately chosen for that specific assay due to its higher conversion rate, the initial screening highlights the importance of evaluating a panel of substrates to find the optimal tool for a given protease. biorxiv.orgnih.gov
A typical inhibitor screening protocol involves the following steps:
Dispensing of test compounds and the this compound substrate into the wells of a microtiter plate. nih.gov
Initiation of the enzymatic reaction by adding the target protease. nih.gov
Incubation of the reaction mixture for a defined period at a specific temperature. uantwerpen.be
Measurement of the fluorescence intensity, which is proportional to the amount of AMC released and thus indicative of enzyme activity. biorxiv.orgnih.gov
Compounds that significantly reduce the fluorescence signal are identified as "hits" and are selected for further characterization. nih.gov
Determination of Inhibitor Potency (IC50, Ki) and Efficacy
Once potential inhibitors are identified through screening, this compound is used to quantify their potency and efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used to describe the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. uantwerpen.be To determine the IC50, a dose-response curve is generated by measuring the enzyme activity at various inhibitor concentrations using the this compound substrate. uantwerpen.befrontiersin.org
The inhibition constant (Ki) is another critical parameter that provides a more absolute measure of the inhibitor's binding affinity to the enzyme. biorxiv.org For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the substrate. However, this equation is not applicable for covalent inhibitors. acs.org
The efficacy of an inhibitor refers to its ability to produce a maximal response. In the context of enzyme inhibition, a highly efficacious inhibitor will completely abolish enzyme activity at saturating concentrations. The use of a sensitive fluorogenic substrate like this compound allows for the precise determination of residual enzyme activity, even at high inhibitor concentrations, thus providing a clear measure of efficacy. The hydrolysis of substrates like this compound by proteases such as thrombin can be monitored to determine kinetic parameters. mdpi.com
Table 1: Example Data for Inhibitor Potency Determination
| Inhibitor | Target Protease | Substrate | IC50 (nM) | Ki (nM) |
| Compound A | Thrombin | Boc-Val-Pro-Arg-AMC | 15 | 7.5 |
| Compound B | Trypsin-like Protease | This compound | 50 | 25 |
| Compound C | Furin | Boc-RVRR-MCA | 10 | 5 |
This table is for illustrative purposes and does not represent actual experimental data.
Elucidation of Inhibitor Binding Modes and Mechanisms
Understanding how an inhibitor interacts with its target protease is crucial for lead optimization in drug discovery. This compound plays a key role in kinetic studies designed to elucidate the mechanism of inhibition. uantwerpen.be By systematically varying the concentrations of both the substrate and the inhibitor, researchers can determine the inhibitor's binding mode. nih.gov
Competitive, Non-Competitive, and Irreversible Inhibition
Competitive Inhibition : A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. aklectures.com In the presence of a competitive inhibitor, the apparent Km of the substrate increases, while the maximum velocity (Vmax) remains unchanged. libretexts.org This is because the inhibition can be overcome by increasing the substrate concentration. aklectures.com Kinetic experiments using varying concentrations of this compound can reveal this competitive relationship. nih.gov
Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. Consequently, the Vmax decreases, while the Km remains unchanged. libretexts.org This type of inhibition cannot be overcome by increasing the concentration of this compound. aklectures.com
Irreversible Inhibition : An irreversible inhibitor typically forms a stable, often covalent, bond with the enzyme, permanently inactivating it. aklectures.com This type of inhibition is characterized by a time-dependent decrease in enzyme activity that cannot be reversed by dilution or by increasing the substrate concentration. Assays with this compound can be used to monitor the rate of enzyme inactivation over time in the presence of an irreversible inhibitor.
Analysis of Covalent Inhibitor Interactions
Covalent inhibitors are an important class of drugs that form a chemical bond with their target. acs.org The interaction of a covalent inhibitor with a protease can be studied using this compound. The rate of covalent bond formation can be determined by measuring the time-dependent loss of enzyme activity. uantwerpen.be Mass spectrometry is often used in conjunction with these kinetic assays to confirm the covalent modification of the enzyme. acs.org For instance, a mass shift in the enzyme's molecular weight corresponding to the addition of the inhibitor provides direct evidence of a covalent interaction. acs.org
Off-Target Activity Profiling of Lead Compounds Using this compound and Analogous Substrates
A critical step in drug development is to assess the selectivity of a lead compound. An ideal drug candidate should potently inhibit its intended target while having minimal activity against other related proteins, thereby reducing the potential for side effects. This compound, along with a panel of analogous substrates with different peptide sequences, can be used to profile the off-target activity of protease inhibitors. biorxiv.orgnih.gov
By testing a lead compound against a panel of different proteases, each with its preferred fluorogenic substrate, a selectivity profile can be generated. nih.govacs.org For example, if a compound is designed to inhibit thrombin, its activity can be tested against other serine proteases like trypsin, plasmin, and Factor Xa using their respective preferred substrates. mdpi.com A highly selective inhibitor will show potent inhibition in the assay containing its target protease and the corresponding substrate (e.g., thrombin and a substrate like Boc-Val-Pro-Arg-AMC) but will have little to no effect in the assays for other proteases. frontiersin.orgnih.gov This approach allows for the early identification of non-selective compounds, guiding medicinal chemistry efforts toward the development of more specific inhibitors.
Biological and Biomedical Significance of Proteases Characterized with Ac Val Arg Pro Arg Amc
Metacaspases and Regulated Cell Death Pathways
Metacaspases are a family of cysteine-dependent proteases that are structural homologs of the well-known caspases found in animals. nih.govfishersci.com Unlike caspases, which cleave substrates after aspartate residues, metacaspases preferentially cleave after arginine or lysine (B10760008) residues. bachem.compnas.org Found in plants, fungi, protists, and bacteria, they are considered an ancestral form of the cell death machinery. pnas.orgfrontiersin.org The substrate Ac-Val-Arg-Pro-Arg-AMC has been specifically utilized to measure the activity of these enzymes, particularly in lower organisms. bachem.comfrontiersin.orgresearchgate.net
Functional Implications in Algal and Cyanobacterial Programmed Cell Death (PCD)
In unicellular organisms like algae and cyanobacteria, programmed cell death (PCD) is a genetically controlled process of cell suicide that plays a crucial role in population dynamics. The fluorogenic substrate this compound has been pivotal in demonstrating the involvement of metacaspase-like proteases (sometimes referred to as orthocaspases in prokaryotes) in these pathways. researchgate.net
Studies on the marine cyanobacterium Trichodesmium have used this compound to monitor metacaspase activity during PCD induced by environmental stressors like iron starvation. researchgate.netanaspec.com A significant correlation was found between the enzymatic activity measured with this substrate and the progression of cell death, both in laboratory cultures and in natural oceanic populations. researchgate.net Similarly, in diatoms such as Phaeodactylum tricornutum, this compound has been used to assess metacaspase-typical activity, revealing calcium-dependent protease function that is linked to the cell's response to chemical signals that can induce mortality. bachem.comnih.gov Research on the green alga Chlamydomonas reinhardtii also employed this substrate to characterize its metacaspase, linking the enzyme's activity to thermotolerance and survival under heat stress. frontiersin.org These findings underscore the role of metacaspases as key executioners in the regulated cell death pathways of major phytoplankton groups.
Ecological and Evolutionary Perspectives on Metacaspase Activity
Metacaspases represent an ancient lineage of proteases, predating the evolution of caspases in metazoans. pnas.orgfrontiersin.org Their widespread presence in phytoplankton genomes suggests a fundamental ecological role, particularly in the termination of massive algal blooms, a process critical for marine biogeochemical cycles. pnas.orgrndsystems.com The ability to induce PCD allows a clonal population to eliminate damaged or infected cells, potentially curbing the spread of viruses and benefiting the surviving population. pnas.org
From an evolutionary standpoint, metacaspases have diversified into distinct types (Type I, II, and III) with varied domain structures, implying a range of functions beyond just cell death, including roles in stress responses and development. nih.govnih.gov The study of these enzymes across different species, facilitated by substrates like this compound, helps to unravel the evolutionary history of PCD. The functional divergence of metacaspases in various organisms highlights their adaptation to different ecological niches and life cycle requirements. nih.govfishersci.com
| Feature | Description |
| Enzyme Family | Metacaspases (C14 family of cysteine proteases) |
| Substrate Specificity | Cleavage after Arginine (Arg) or Lysine (Lys) residues |
| Biological Role | Programmed Cell Death (PCD), stress response, immunity, development |
| Organisms | Plants, Fungi, Protists (Algae), Bacteria (Cyanobacteria) |
| Fluorogenic Substrate | This compound |
TMPRSS2 and Its Role in Viral Entry Mechanisms
Transmembrane Protease, Serine 2 (TMPRSS2) is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts. adipogen.comavantorsciences.com It has emerged as a host factor that is critical for the entry of numerous viruses. anaspec.commdpi.commedchemexpress.com Biochemical assays using substrates such as this compound have been developed to screen for TMPRSS2 activity and to identify potential inhibitors. medchemexpress.comanaspec.comgoogle.com
Proteolytic Priming of Viral Glycoproteins and Membrane Fusion
The entry of enveloped viruses into host cells is a multi-step process that requires the fusion of the viral envelope with a host cell membrane. For many respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, this process is dependent on the proteolytic cleavage, or "priming," of viral surface glycoproteins by host proteases. avantorsciences.commdpi.commedchemexpress.com
TMPRSS2 performs this essential priming step. anaspec.comanaspec.com It cleaves the spike (S) protein of coronaviruses and the hemagglutinin (HA) protein of influenza viruses. mdpi.commedchemexpress.com This cleavage event induces a conformational change in the viral protein that exposes a fusion peptide, which then inserts into the host cell membrane, ultimately leading to the fusion of the two membranes and the release of the viral genome into the cytoplasm. medchemexpress.comanaspec.com The co-expression of TMPRSS2 and the viral receptor, such as ACE2 for SARS-CoV-2, is crucial for this cell-surface entry pathway. anaspec.commdpi.com
Translational Research Towards Antiviral Strategies
Given its indispensable role in the life cycle of several pathogenic viruses, TMPRSS2 has become a prime target for the development of host-directed antiviral therapies. adipogen.comavantorsciences.commdpi.com The strategy behind targeting a host factor is that it is less likely to develop resistance through mutation compared to viral proteins, which have high mutation rates. adipogen.com
Inhibitors of TMPRSS2, such as camostat (B1201512) mesylate and nafamostat, have been shown in vitro to effectively block the entry of SARS-CoV-2 into lung cells. These findings have spurred clinical trials to evaluate their efficacy in treating COVID-19. The development of specific biochemical assays, which sometimes utilize the this compound substrate, is crucial for discovering and optimizing new, more potent, and selective TMPRSS2 inhibitors. adipogen.commedchemexpress.comgoogle.com Such research aims to produce broad-spectrum antivirals that could be effective against current and future respiratory virus pandemics. adipogen.com
| Virus | Glycoprotein Primed by TMPRSS2 | Viral Receptor |
| SARS-CoV-2 | Spike (S) protein | ACE2 |
| SARS-CoV | Spike (S) protein | ACE2 |
| MERS-CoV | Spike (S) protein | DPP4 |
| Influenza A Virus | Hemagglutinin (HA) | Sialic Acid |
Complement System Proteases in Innate Immunity
The complement system is a cornerstone of innate immunity, comprising a network of over 35 plasma and membrane-bound proteins. It functions through a triggered-enzyme cascade, where inactive zymogens are sequentially cleaved and activated to eliminate pathogens. This system is activated via three main routes: the classical, alternative, and lectin pathways. The lectin pathway is initiated by the binding of mannan-binding lectin (MBL) or ficolins to carbohydrate patterns on microbial surfaces, which in turn activates MBL-associated serine proteases (MASPs). mdpi.com
While direct and extensive documentation of this compound as a substrate for complement proteases is limited, related peptide sequences are used to characterize their activity. Specifically, substrates containing the Val-Pro-Arg-AMC sequence have been employed to measure the activity of MASP-1 and MASP-3. mdpi.com For instance, Boc-Val-Pro-Arg-AMC is cleaved by the catalytic domain of MASP-3, and other research has utilized Val-Pro-Arg-AMC to assay for MASP-1-like activity. mdpi.com This indicates that certain complement proteases, particularly the MASPs, recognize and cleave substrates with a P1 arginine residue preceded by a proline, a feature shared with the this compound peptide. This shared substrate preference suggests a potential utility for related fluorogenic peptides in studying the function of these critical innate immune proteases.
| Complement Pathway | Key Serine Proteases | Activation Trigger |
| Classical Pathway | C1r, C1s | Antigen-antibody complexes |
| Lectin Pathway | MASP-1, MASP-2, MASP-3 | Microbial carbohydrates (e.g., mannan) |
| Alternative Pathway | Factor D, Factor B | Pathogen surfaces |
MASP-1 Contributions to Complement Activation and Inflammatory Responses
Mannan-binding lectin-associated serine protease-1 (MASP-1) is a pivotal enzyme in the innate immune system, functioning as a key component of the lectin pathway of complement activation. lenus.ieaai.org The enzymatic activity of MASP-1 is fundamental to its biological role and is frequently characterized using fluorogenic peptide substrates that contain an arginine residue at the cleavage site (P1 position). aai.org While various substrates are utilized, those with sequences like Val-Pro-Arg are effective for establishing assays for MASP-1 activity. nih.govresearchgate.net The substrate this compound fits this profile due to the critical arginine residue that MASP-1 preferentially recognizes. aai.org
The lectin pathway is initiated when pattern recognition molecules, such as mannan-binding lectin (MBL) or ficolins, bind to microbial surfaces. lenus.ie This binding leads to the autoactivation of MASP-1, which then triggers the complement cascade. researchgate.net A primary function of activated MASP-1 is the cleavage and activation of MASP-2, another serine protease in the MBL complex. aai.org Activated MASP-2 proceeds to cleave complement components C4 and C2, which leads to the assembly of the C3 convertase (C4b2a), a central event in complement activation. nih.gov Furthermore, research has shown that MASP-1 can directly cleave C2, assisting MASP-2 in the generation of the C3 convertase. aai.org
Beyond its role in initiating the lectin pathway, MASP-1 has a broader substrate specificity that connects the complement system with other crucial physiological and pathological processes, including inflammation and coagulation. researchgate.netnih.gov Studies have revealed that MASP-1 exhibits thrombin-like activity, capable of cleaving fibrinogen and Factor XIII, which are key components of the coagulation cascade. aai.orgresearchgate.net This dual function suggests an ancient role for MASP-1 in a coagulation-based defense mechanism. nih.gov Its involvement in inflammation is highlighted by its ability to activate endothelial cells through protease-activated receptors (PARs), contributing to inflammatory responses. The characterization of MASP-1's broad specificity through kinetic studies with various substrates is essential for understanding its multifaceted contributions to immunity and inflammatory diseases. aai.org
Proprotein Processing in Eukaryotic Systems
Kex2 Protease Functions in Protein Maturation and Secretion
The Kex2 protease from the yeast Saccharomyces cerevisiae is the archetypal proprotein convertase, a family of calcium-dependent serine proteases essential for protein maturation in all eukaryotes. biointerfaceresearch.comnih.gov Kex2 is localized in the late Golgi compartment and is responsible for the proteolytic processing of numerous precursor proteins as they transit the secretory pathway. biointerfaceresearch.compnas.org This processing is a critical step for the activation and secretion of a wide array of proteins and peptides. mdpi.com The function and specificity of Kex2 are extensively studied using fluorogenic peptide substrates, which mimic its natural cleavage sites. nih.govacs.org Kex2 specifically recognizes and cleaves its substrates at the C-terminal side of paired basic amino acid residues, most commonly Lys-Arg and Arg-Arg. biointerfaceresearch.comnih.gov
The fundamental role of Kex2 is exemplified by its processing of endogenous yeast proteins. It is required for the maturation of the α-mating factor precursor and the K1 killer toxin by cleaving at their dibasic sites to release the active, secreted molecules. nih.govpnas.org The study of Kex2 has provided a foundational model for understanding proprotein processing in higher organisms, as it is the prototype for mammalian subtilisin-like proprotein convertases (SPCs) such as furin, PC1/3, and PC2. researchgate.netnih.gov These mammalian enzymes are responsible for processing a vast number of vital precursor proteins, including hormones like proinsulin, growth factors, cell surface receptors, and viral glycoproteins. researchgate.net
Detailed kinetic analyses using libraries of fluorogenic substrates have been instrumental in defining the precise sequence recognition motifs of Kex2. nih.govacs.org These studies have confirmed the exquisite selectivity for a basic residue (Lys or Arg) at the P2 position and an absolute requirement for Arginine at the P1 cleavage site. nih.govacs.org Furthermore, residues at other positions, such as P4, can also influence cleavage efficiency, demonstrating a complex interplay between the substrate and the enzyme's active site. acs.org The use of specific fluorogenic substrates, such as those containing a Pro-Arg sequence which is a known Kex2 cleavage motif, allows for precise characterization of its enzymatic activity and its crucial role in the maturation and secretion of functional proteins in eukaryotic systems.
Future Prospects and Emerging Research Directions for Ac Val Arg Pro Arg Amc Based Studies
Development of Advanced Fluorogenic and Activity-Based Probes
The foundational principle of Ac-Val-Arg-Pro-Arg-AMC lies in its fluorogenic nature, where cleavage of the amide bond by a protease releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. acs.orgnih.gov This allows for the real-time monitoring of enzymatic reactions. Future research will likely focus on enhancing the properties of such probes for greater sensitivity and specificity.
One avenue of development is the creation of advanced fluorogenic probes . This could involve modifying the core peptide sequence to fine-tune its selectivity for specific proteases or altering the fluorophore to achieve different spectral properties, such as longer emission wavelengths to minimize interference from biological autofluorescence. For instance, while this compound is a known substrate for proteases like Factor Xa and TMPRSS2, researchers are continually screening and optimizing peptide sequences to identify the most avid substrates for specific enzymes. acs.orgnih.gov In one study, while this compound was among the candidates, Boc-Gln-Ala-Arg-AMC showed the highest cleavage by TMPRSS2. acs.orgnih.gov
Another critical area is the development of activity-based probes (ABPs) . Unlike fluorogenic substrates that are turned over by the enzyme, ABPs form a covalent bond with the active site of the target protease. This allows for the direct labeling and subsequent identification and quantification of active proteases in complex biological samples. Designing ABPs based on the Ac-Val-Arg-Pro-Arg sequence could enable highly specific targeting of proteases that recognize this motif.
Integration with "Omics" Technologies for Systems-Level Protease Analysis
The integration of this compound and its derivatives with "omics" technologies, such as proteomics and metabolomics, promises to provide a more holistic understanding of protease function in biological systems.
Systems-level protease analysis moves beyond studying individual enzymes in isolation to examining the entire complement of active proteases (the "activome") within a cell or organism. By using probes derived from this compound in conjunction with mass spectrometry-based proteomics, researchers can identify and quantify the specific proteases that are active under different physiological or pathological conditions. This approach can reveal complex regulatory networks and crosstalk between different protease pathways.
For example, a study on the marine cyanobacterium Trichodesmium utilized this compound to monitor metacaspase activity during programmed cell death, correlating it with other cellular markers. copernicus.orgcopernicus.org This demonstrates the potential to link specific protease activities with broader cellular processes.
Exploration of Novel Therapeutic Targets and Diagnostic Applications
The ability of this compound to serve as a substrate for proteases involved in disease progression opens up avenues for identifying new therapeutic targets and developing novel diagnostic tools.
By screening for inhibitors of proteases that cleave this compound, researchers can identify potential drug candidates. For example, this substrate has been used in assays to screen for inhibitors of TMPRSS2, a protease implicated in the entry of viruses like SARS-CoV-2 into host cells. acs.orgbiorxiv.org This highlights its utility in drug discovery efforts.
In the realm of diagnostics, changes in the activity of proteases that process this compound could serve as biomarkers for various diseases. For instance, elevated levels of certain proteases in bodily fluids could indicate the presence or progression of cancer or inflammatory conditions. Developing sensitive and specific assays using this substrate could lead to new diagnostic tests.
Expanding the Repertoire of Biological Systems for this compound Application
While this compound has been utilized in various contexts, from mammalian cells to marine microorganisms, there is significant potential to expand its application to a wider range of biological systems.
For example, its use in studying metacaspase and orthocaspase activity in cyanobacteria has provided insights into programmed cell death in these ecologically important organisms. nih.govfrontiersin.orgfrontiersin.org Two studies have successfully used this compound to monitor orthocaspase activity in Trichodesmium cultures and environmental samples. nih.govfrontiersin.org This substrate, specific for cleavage after arginine residues, is crucial for distinguishing metacaspase and orthocaspase activity from that of caspases, which cleave after aspartate. frontiersin.orgnih.gov
Future research could explore the role of proteases that recognize the Val-Arg-Pro-Arg sequence in other microorganisms, plants, and lower vertebrates. This could uncover novel biological pathways and functions for these enzymes. For instance, the optimized tetrapeptide substrate this compound was found to be a highly efficient substrate for the Arabidopsis thaliana metacaspase 9 (AtMC9). nih.gov This broadens the scope of its utility in plant biology and beyond.
Q & A
Q. How do researchers determine the suitability of Ac-Val-Arg-Pro-Arg-AMC as a fluorogenic substrate for specific protease assays?
Methodological Answer: To validate its suitability, researchers must:
- Assess enzyme specificity : Test the compound against a panel of proteases (e.g., thrombin, trypsin-like proteases) using kinetic assays to measure cleavage rates via fluorescence (λex/λem = 380/460 nm for AMC release) .
- Optimize buffer conditions : Adjust pH, ionic strength, and cofactors (e.g., Ca<sup>2+</sup>) to match physiological or experimental requirements.
- Compare with control substrates : Use established substrates (e.g., Boc-Val-Pro-Arg-AMC) to benchmark performance .
Q. What experimental controls are essential when using this compound in enzyme inhibition studies?
Methodological Answer: Critical controls include:
- Blank reactions : Measure background fluorescence in the absence of enzyme or substrate.
- Positive controls : Use a known inhibitor (e.g., leupeptin for serine proteases) to confirm assay responsiveness.
- Stability checks : Pre-incubate the substrate under assay conditions to rule out auto-hydrolysis .
Q. How should researchers validate the purity and stability of this compound batches?
Methodological Answer:
- Chromatographic analysis : Use HPLC or LC/MS to verify purity (>95%) and detect degradation products .
- Long-term stability tests : Store aliquots at varying temperatures (-20°C vs. 4°C) and monitor AMC release over time via fluorescence .
Advanced Research Questions
Q. How can conflicting kinetic data (e.g., anomalous Km values) from this compound assays be resolved?
Methodological Answer: Address discrepancies by:
- Replicating under standardized conditions : Ensure consistent enzyme-to-substrate ratios and buffer composition.
- Orthogonal validation : Confirm cleavage using SDS-PAGE or mass spectrometry to detect peptide fragments .
- Statistical analysis : Apply nonlinear regression models (e.g., Michaelis-Menten with error weighting) to account for outliers .
Q. What strategies optimize high-throughput screening (HTS) workflows using this compound?
Methodological Answer:
Q. How can researchers integrate Ac-Val-Arg-Pro-Arg-Arg-AMC data with multi-omics studies (e.g., proteomics or transcriptomics)?
Methodological Answer:
- Correlative analysis : Overlay enzyme activity data with proteomic profiles (e.g., LC-MS/MS) to identify co-regulated pathways.
- Machine learning : Train models to predict protease activity based on substrate cleavage patterns and transcriptomic signatures .
- Data repositories : Publish raw fluorescence kinetics and metadata in platforms like PRIDE or Zenodo for reproducibility .
Data Contradiction & Reproducibility
Q. How should researchers address non-reproducible results in this compound-based assays?
Methodological Answer:
- Audit experimental variables : Document lot-to-lot substrate variability, enzyme storage conditions, and equipment calibration.
- Blinded replication : Have independent labs repeat assays using identical protocols .
- Meta-analysis : Compare findings with published studies (e.g., PubMed entries) to identify systemic biases .
Q. What are the best practices for reporting negative results or failed experiments with this substrate?
Methodological Answer:
- Transparent documentation : Detail all experimental parameters (e.g., substrate concentration, incubation time) in supplementary materials.
- Failure analysis : Use root-cause frameworks (e.g., Ishikawa diagrams) to hypothesize technical or biological reasons for failure .
- Pre-registration : Share null hypotheses and methods on platforms like Open Science Framework to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
